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molecular formula C7H5ClKNO2 B8423648 potassium;6-chloro-3-methylpyridine-2-carboxylate

potassium;6-chloro-3-methylpyridine-2-carboxylate

Cat. No. B8423648
M. Wt: 209.67 g/mol
InChI Key: IUTZJUYLKWNRJT-UHFFFAOYSA-M
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Patent
US08642768B2

Procedure details

Methyl 6-chloro-3-methyl-pyridine-2-carboxylate (50 g, 269.4 mmoles) is added to a solution of potassium hydroxide (18.7 g, 282.9 mmoles) in isopropyl alcohol (2000 mL). The mixture is stirred at ambient temperature for 1 hour. Hexanes (500 mL) are added, and the solid is filtered, washed with hexanes, and dried under reduced pressure at 45° C. for 4 hours to give the title compound (52 g, 92%). Mass spectrum (m/z): 172.0 (M+1). 1H NMR (300 MHz, D2O): 7.62 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.0 Hz, 1H), 2.23 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hexanes
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10]C)=[O:9])[C:5]([CH3:12])=[CH:4][CH:3]=1.[OH-].[K+:14]>C(O)(C)C>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O-:10])=[O:9])[C:5]([CH3:12])=[CH:4][CH:3]=1.[K+:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C(=O)OC)C
Name
Quantity
18.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Hexanes
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid is filtered
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 45° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C(=O)[O-])C.[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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